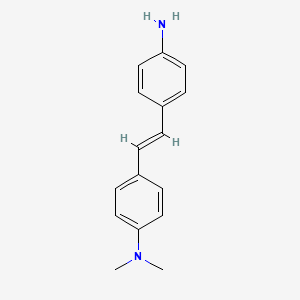

4-Amino-4'-(N,N-dimethylamino)stilbene

概要

説明

4-Amino-4'-(N,N-dimethylamino)stilbene is a chemical compound with the molecular formula C16H18N2 and a molecular weight of 238.3275 g/mol. This compound is characterized by its unique structure, which includes an amino group and a dimethylamino group attached to a stilbene backbone.

化学反応の分析

Common Reagents and Conditions:

Major Products Formed:

科学的研究の応用

DMDAS exhibits significant biological activities that are pivotal in various research areas:

- Fluorescence Properties : DMDAS is known for its strong fluorescence, making it useful in fluorescence-based assays and imaging techniques. Its fluorescence is sensitive to environmental changes, allowing for applications in cellular imaging and diagnostics .

- Antioxidant Activity : The compound has demonstrated potential as an antioxidant by scavenging free radicals and reducing oxidative stress in cells. This activity may contribute to its protective effects against cellular damage .

Anticancer Properties

DMDAS has been investigated for its anticancer potential:

- Mechanism of Action : Research indicates that DMDAS can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

-

Case Studies :

- In vitro studies have shown that DMDAS effectively reduces the viability of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the disruption of mitochondrial function and subsequent activation of apoptotic pathways.

Antimicrobial Activity

DMDAS exhibits antimicrobial properties against a range of bacterial strains:

- Spectrum of Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria by disrupting bacterial cell membranes, leading to cell lysis .

Environmental Applications

DMDAS has potential applications in environmental monitoring:

- Detection of Microplastics : Recent research indicates that DMDAS can be utilized as a fluorescent probe for detecting microplastics in aquatic environments due to its sensitivity to changes in polarity and interactions with polymer surfaces .

Summary of Biological Activities

Breast Cancer Study

A study demonstrated that DMDAS significantly inhibits the growth of breast cancer cells by inducing apoptosis and reducing cell proliferation rates. The research utilized flow cytometry to analyze the effects on cell cycle progression and apoptosis markers.

Microplastic Detection

In another study, DMDAS was employed as a fluorescent probe to detect microplastics in water samples. The compound’s fluorescence properties enabled researchers to visualize microplastic contamination effectively, highlighting its potential as an environmental monitoring tool.

類似化合物との比較

4-Amino-4'-(dimethylamino)azobenzene

4-(Dimethylamino)pyridine

4-Amino-N,N-dimethylbenzylamine

Is there anything specific you would like to know more about?

生物活性

4-Amino-4'-(N,N-dimethylamino)stilbene (CAS No. 22525-43-5), often referred to as DMDAS, is a synthetic compound belonging to the stilbene family. It possesses significant biological activities that have garnered attention in various fields, including medicinal chemistry, biochemistry, and environmental science. This article aims to provide a comprehensive overview of the biological activity of DMDAS, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₆H₁₈N₂

- Molecular Weight : 238.33 g/mol

- IUPAC Name : N,N-Dimethyl-4,4'-stilbenediamine

DMDAS exhibits biological activity through various mechanisms:

- Fluorescence Properties : DMDAS is known for its strong fluorescence, which is influenced by its environment. The compound can undergo transitions between different electronic states, making it useful in fluorescence-based assays and imaging techniques .

- Interaction with Biological Targets : Research indicates that DMDAS can interact with various cellular components, influencing pathways related to cell signaling and apoptosis. Its ability to form hydrogen bonds and π-π interactions enhances its binding affinity to biological targets .

- Antioxidant Activity : DMDAS has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cells. This property may contribute to its protective effects against cellular damage .

Anticancer Properties

DMDAS has been investigated for its anticancer potential:

- Mechanism : Studies have demonstrated that DMDAS can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

- Case Studies :

Antimicrobial Activity

DMDAS exhibits antimicrobial properties:

- Spectrum of Activity : It has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes, leading to cell lysis.

Environmental Applications

DMDAS has potential applications in environmental monitoring:

- Detection of Microplastics : Recent research indicates that DMDAS can be utilized as a fluorescent probe for detecting microplastics in aquatic environments due to its sensitivity to changes in polarity and interactions with polymer surfaces .

Summary of Biological Activities

Case Study Highlights

- Breast Cancer Study :

- Microplastic Detection :

特性

IUPAC Name |

4-[2-[4-(dimethylamino)phenyl]ethenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-18(2)16-11-7-14(8-12-16)4-3-13-5-9-15(17)10-6-13/h3-12H,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHSJPKVJSMRDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066807 | |

| Record name | Benzenamine, 4-[2-(4-aminophenyl)ethenyl]-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22525-43-5 | |

| Record name | 4-[2-(4-Aminophenyl)ethenyl]-N,N-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22525-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-(2-(4-aminophenyl)ethenyl)-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022525435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-[2-(4-aminophenyl)ethenyl]-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-[2-(4-aminophenyl)ethenyl]-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 4-amino-4'-(N,N-dimethylamino)stilbene being investigated as a component of MRI contrast agents?

A1: Current MRI contrast agents often struggle to cross cell membranes, limiting their ability to visualize intracellular processes. [] this compound, an amphipathic stilbene molecule, has shown the ability to penetrate cell membranes. [] By conjugating this molecule to gadolinium-based contrast agents, researchers aim to develop agents capable of intracellular delivery, potentially enabling visualization of processes like cell patterning, cell fate mapping, and gene therapy. []

Q2: How was the effectiveness of this compound as a transduction moiety evaluated in this study?

A2: The researchers used synchrotron radiation x-ray fluorescence (SR-XRF) to directly visualize and quantify the cellular uptake of the contrast agents conjugated with this compound. [] This technique offered superior sensitivity and spatial resolution compared to traditional methods like gamma counting. [] Additionally, the transduction efficiency was assessed by analyzing T1 relaxation times and employing inductively coupled plasma mass spectrometry to determine the intracellular concentration of the gadolinium-based contrast agents. [] This multi-faceted approach allowed for a comprehensive evaluation of the ability of this compound to facilitate intracellular delivery.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。